Physicochemical Differentiation: 2-Chloro vs. 2-Methoxy Substituent Effect on Molecular Descriptors
Although no direct comparative biological data are available, the substitution of the 2-chloro group (present in the target compound) with a 2-methoxy group in the closest purchasable analog 2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide results in a calculated shift in key molecular properties. These property differences can influence target binding and pharmacokinetics, but the magnitude and biological consequence remain unquantified in the absence of head-to-head assays. The data below represent computed or catalog values, not experimentally measured comparative bioactivity.
| Evidence Dimension | Lipophilicity (LogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Molecular weight 299.71 g/mol; contains chlorine (electron-withdrawing, lipophilic) . |
| Comparator Or Baseline | 2-methoxy analog: molecular weight 295.29 g/mol; contains methoxy (electron-donating, hydrogen-bond acceptor) . |
| Quantified Difference | MW difference 4.42 g/mol; functional group electronic character opposite (withdrawing vs. donating). |
| Conditions | In silico / catalog specification; no comparative assay data available. |
Why This Matters
Lipophilicity and hydrogen-bonding capacity differences can lead to divergent off-target profiles and solubility, which are critical for procurement decisions when a specific protein target or phenotypic assay is being pursued, yet the lack of quantitative biological data necessitates experimental verification by the end user.
